molecular formula C9H10N4O4S B12829143 2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide

2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide

Katalognummer: B12829143
Molekulargewicht: 270.27 g/mol
InChI-Schlüssel: WCERSDGBFWYIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 7th position, an ethyl group at the 2nd position, and a sulfonamide group at the 5th position, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzimidazole with a nitrating agent to introduce the nitro group at the 7th position. This is followed by sulfonation to introduce the sulfonamide group at the 5th position. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-ethyl-7-amino-1H-benzo[d]imidazole-5-sulfonamide, while substitution reactions can yield a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes or receptors. These interactions can lead to the inhibition of specific biological pathways, making the compound useful in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the nitro, ethyl, and sulfonamide groups in 2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide makes it unique compared to other benzimidazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H10N4O4S

Molekulargewicht

270.27 g/mol

IUPAC-Name

2-ethyl-7-nitro-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C9H10N4O4S/c1-2-8-11-6-3-5(18(10,16)17)4-7(13(14)15)9(6)12-8/h3-4H,2H2,1H3,(H,11,12)(H2,10,16,17)

InChI-Schlüssel

WCERSDGBFWYIDC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.